REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH3:13])[CH3:2].[CH2:14]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[C:17]=1[CH2:25][CH3:26])[CH3:15]>C(OCC)(=O)C.[Pd]>[CH2:12]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[NH2:9])[CH3:13].[CH2:25]([C:17]1[C:16]([CH2:14][CH3:15])=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:22])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C=C1)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])CC
|
Name
|
( H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed through a column of Celite (5 g)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was separated by preparative TLC (Hexanes: EtoAc=8:2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(N)C=CC1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.822 g | |
YIELD: PERCENTYIELD | 71% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N)C=CC=C1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.219 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH3:13])[CH3:2].[CH2:14]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[C:17]=1[CH2:25][CH3:26])[CH3:15]>C(OCC)(=O)C.[Pd]>[CH2:12]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[NH2:9])[CH3:13].[CH2:25]([C:17]1[C:16]([CH2:14][CH3:15])=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:22])[CH3:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C=C1)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])CC
|
Name
|
( H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed through a column of Celite (5 g)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was separated by preparative TLC (Hexanes: EtoAc=8:2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(N)C=CC1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.822 g | |
YIELD: PERCENTYIELD | 71% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N)C=CC=C1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.219 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |